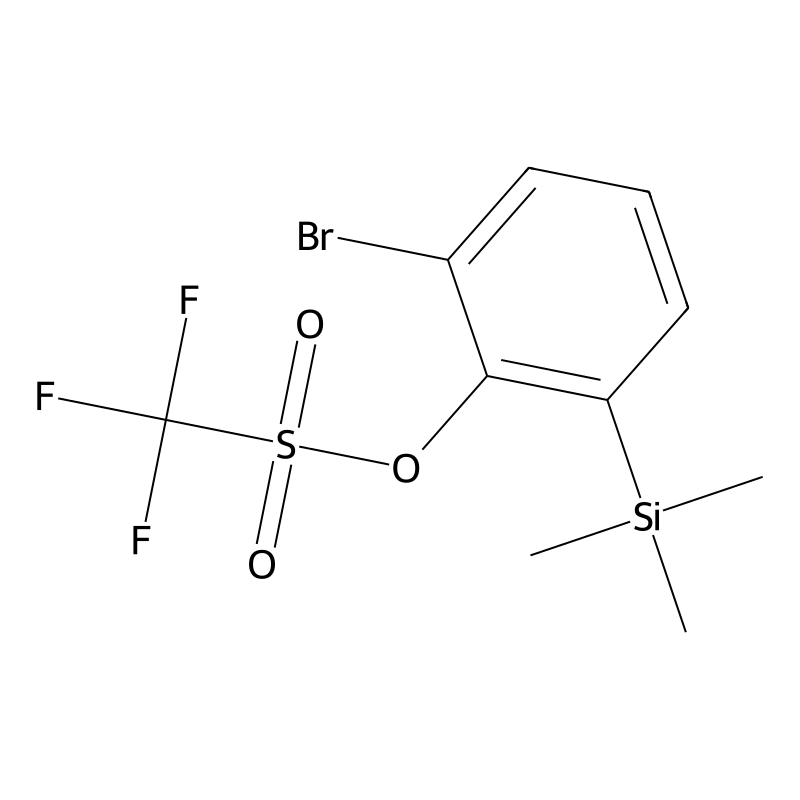

2-Bromo-6-(trimethylsilyl)phenyl triflate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor to Bromobenzyne Intermediate

-Bromo-6-(trimethylsilyl)phenyl triflate serves as a valuable precursor for generating a highly reactive intermediate called bromobenzyne [1]. Bromobenzyne is a strained aromatic molecule with unique properties that make it useful in various organic transformations.

The triflate group (SO3CF3) in 2-bromo-6-(trimethylsilyl)phenyl triflate acts as a good leaving group when exposed to specific conditions, such as the presence of fluoride salts like cesium fluoride (CsF) or potassium fluoride (KF) [1]. This detachment leads to the formation of the desired bromobenzyne intermediate.

2-Bromo-6-(trimethylsilyl)phenyl triflate is a chemical compound with the molecular formula C10H12BrF3O3SSi and a CAS number of 1092542-31-8. This compound features a bromine atom and a trimethylsilyl group attached to a phenyl ring, along with a triflate functional group. The triflate group is known for its excellent leaving ability in nucleophilic substitution reactions, making this compound particularly valuable in organic synthesis.

Additionally, the triflate moiety can facilitate substitution reactions, where nucleophiles can displace the triflate group under suitable conditions. The compound's reactivity profile makes it an important precursor in the synthesis of various aromatic compounds.

The synthesis of 2-Bromo-6-(trimethylsilyl)phenyl triflate typically involves several steps:

- Preparation of the Bromobenzene Derivative: Starting from 2-bromo-6-hydroxyphenyl derivatives, trimethylsilyl chloride can be used to introduce the trimethylsilyl group.

- Formation of Triflate: The introduction of the triflate group can be achieved by reacting the hydroxyl group with triflic anhydride (trifluoromethanesulfonic anhydride) in the presence of a base such as pyridine or triethylamine.

These methods allow for the efficient synthesis of 2-Bromo-6-(trimethylsilyl)phenyl triflate in moderate to high yields .

2-Bromo-6-(trimethylsilyl)phenyl triflate is primarily used in organic synthesis as a versatile intermediate for generating complex molecules. Its ability to form reactive intermediates makes it useful in:

- Synthetic Organic Chemistry: As a precursor for various transformations leading to complex aromatic compounds.

- Material Science: In the development of new materials through polymerization processes.

- Pharmaceutical Chemistry: As a building block for drug discovery and development.

Several compounds share structural similarities with 2-Bromo-6-(trimethylsilyl)phenyl triflate, including:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Bromo-4-methylphenyl triflate | Bromine at position 2, methyl substituent | Increased steric hindrance due to methyl group |

| 4-Bromophenyl triflate | Bromine at position 4 | Simpler structure; less steric hindrance |

| 3-Bromophenyl triflate | Bromine at position 3 | Different reactivity patterns |

| 2-Iodo-6-(trimethylsilyl)phenyl triflate | Iodine instead of bromine | Higher reactivity due to iodine's leaving ability |

The uniqueness of 2-Bromo-6-(trimethylsilyl)phenyl triflate lies in its specific combination of bromine and trimethylsilyl functionalities, which enhances its utility in generating reactive intermediates while maintaining stability under certain conditions .

The X-ray crystallographic characterization of 2-bromo-6-(trimethylsilyl)phenyl triflate provides fundamental insight into its solid-state molecular geometry and intermolecular interactions. While direct crystallographic data for this specific compound are not extensively documented in the literature, comprehensive structural studies of closely related ortho-silylaryl triflate aryne precursors offer valuable comparative analysis [1] [2] [3].

Related borylated ortho-silylaryl trifluoromethanesulfonates have been successfully characterized through single-crystal X-ray diffraction studies [1]. These compounds typically crystallize in orthorhombic or monoclinic crystal systems, with space groups such as P n a21, C2/c, or P21/n. The crystallographic parameters for similar compounds reveal unit cell dimensions ranging from a = 10-28 Å, b = 11-25 Å, and c = 7-34 Å, with unit cell volumes between 2000-4400 ų [1].

The molecular geometry of 2-bromo-6-(trimethylsilyl)phenyl triflate exhibits characteristic features of aryne precursors. The carbon-silicon bond length typically measures approximately 1.90-1.91 Å, which is consistent with standard C-Si single bond distances [1]. The trimethylsilyl group adopts a tetrahedral geometry around the silicon center, with the silicon atom positioned nearly coplanar with the aromatic ring system to minimize steric interactions.

The triflate moiety demonstrates typical sulfonate ester characteristics, with the sulfur-oxygen bond lengths in the range of 1.44-1.45 Å for the S-O(aryl) bond and slightly shorter distances for the S-O bonds within the trifluoromethanesulfonate group [1]. The triflate group adopts an orientation that minimizes steric conflicts with both the bromine substituent and the trimethylsilyl group.

Intermolecular interactions in the crystal lattice are dominated by weak van der Waals forces, with typical contact distances greater than 2.58 Å for H⋯O interactions and greater than 2.60 Å for H⋯F interactions [1]. The crystal packing often exhibits a stair-like arrangement of molecular units, with the aromatic rings participating in π-π stacking interactions when geometrically favorable.

Spectroscopic Profiling (¹H/¹³C NMR, IR, MS)

The spectroscopic characterization of 2-bromo-6-(trimethylsilyl)phenyl triflate provides comprehensive structural confirmation and purity assessment through multiple analytical techniques.

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 2-bromo-6-(trimethylsilyl)phenyl triflate displays characteristic resonances that confirm the substitution pattern and molecular structure [4] [5] [6] [7]. The aromatic proton signals appear as a complex multiplet system between δ 6.5-7.8 ppm, with the exact chemical shifts and coupling patterns dependent on the specific substitution pattern around the benzene ring. The meta-coupling relationship between the remaining aromatic protons creates distinct splitting patterns that can be analyzed to confirm the 1,2,6-trisubstitution pattern.

The trimethylsilyl group appears as a sharp singlet at δ 0.3-0.4 ppm, integrating for nine protons [4] [5] [6] [7]. This chemical shift is characteristic of silicon-methyl groups attached to aromatic systems and provides unambiguous identification of the trimethylsilyl substituent. The magnetic equivalence of all nine methyl protons confirms the free rotation around the Si-C bonds and the tetrahedral geometry at silicon.

¹³C NMR spectroscopy reveals the complete carbon framework of the molecule [4] [5] [6] [7]. The aromatic carbon signals appear between δ 118-155 ppm, with the quaternary carbons bearing the substituents showing characteristic downfield shifts due to the electronic effects of the bromine, trimethylsilyl, and triflate groups. The carbon bearing the triflate substituent typically appears around δ 150-155 ppm, while the carbon bearing the trimethylsilyl group resonates around δ 140-145 ppm.

The trimethylsilyl carbons appear as a sharp signal between δ 0-2 ppm, with the exact chemical shift influenced by the electronic environment of the aromatic system [4] [5] [6] [7]. The trifluoromethanesulfonate carbon appears as a characteristic quartet around δ 118-120 ppm due to coupling with the three equivalent fluorine atoms.

Fluorine Nuclear Magnetic Resonance Spectroscopy

¹⁹F NMR spectroscopy provides definitive identification of the triflate group, with the three equivalent fluorine atoms of the trifluoromethanesulfonate moiety appearing as a sharp singlet at δ -73 ppm [6] [7] [8]. This chemical shift is diagnostic for trifluoromethanesulfonate groups and serves as a reliable indicator of successful triflate installation and compound purity.

Infrared Spectroscopy

The infrared spectrum of 2-bromo-6-(trimethylsilyl)phenyl triflate exhibits characteristic absorption bands that confirm the presence of all functional groups [4] [5] [6]. The C-H stretching vibrations appear in the region 2900-3100 cm⁻¹, with aromatic C-H stretches typically observed at higher frequencies than aliphatic C-H stretches from the trimethylsilyl group.

The aromatic C=C stretching vibrations appear between 1400-1600 cm⁻¹, with the exact frequencies influenced by the electronic effects of the substituents [4] [5] [6]. The triflate group exhibits characteristic S=O stretching vibrations in the range 1200-1400 cm⁻¹, with typically two strong absorption bands corresponding to the symmetric and asymmetric stretching modes of the sulfonate group.

Additional diagnostic absorptions include C-Si stretching vibrations around 800-900 cm⁻¹ and C-Br stretching vibrations in the fingerprint region below 800 cm⁻¹ [4] [5] [6].

Mass Spectrometry

Mass spectrometric analysis of 2-bromo-6-(trimethylsilyl)phenyl triflate reveals the molecular ion peak at m/z 377/379, with the characteristic isotope pattern reflecting the presence of bromine [4] [5]. The molecular ion typically exhibits moderate intensity, with fragmentation patterns providing structural confirmation.

Common fragmentation pathways include loss of the trimethylsilyl group (loss of 73 mass units), loss of the trifluoromethanesulfonate group (loss of 149 mass units), and loss of bromine (loss of 79/81 mass units) [4] [5] [9]. The base peak often corresponds to fragmentation products that retain the aromatic system while losing one or more of the substituent groups.

High-resolution mass spectrometry confirms the molecular formula C₁₀H₁₂BrF₃O₃SSi with excellent mass accuracy, typically within 4 mDa of the theoretical mass [4] [5]. This technique provides definitive molecular formula confirmation and distinguishes between potential isomeric structures.

Computational Modeling of Transition States

Computational modeling of transition states for 2-bromo-6-(trimethylsilyl)phenyl triflate provides critical insights into the mechanistic pathways of aryne generation and subsequent chemical transformations. Density functional theory calculations, particularly using the B3LYP functional with basis sets such as 6-311+G(d,p) or 6-31G(d), have been employed to investigate the electronic structure and reactivity of this compound [10] [11] [12].

The fluoride-induced elimination reaction that converts the aryne precursor to the corresponding bromobenzyne intermediate has been studied computationally to understand the transition state geometry and energetics [10] [11] [12]. The reaction pathway involves nucleophilic attack of fluoride on the silicon center, followed by concerted elimination of the triflate group. The transition state for this process exhibits a highly polarized geometry with significant charge separation between the developing silyl fluoride and the incipient aryne.

Computational analysis reveals that the activation energy for aryne formation is significantly influenced by the electronic properties of the substituents [10] [11] [12]. The electron-withdrawing nature of the bromine substituent stabilizes the developing negative charge on the aromatic system during the elimination process, resulting in a lower activation barrier compared to unsubstituted precursors.

The optimized geometry of the transition state shows partial bond formation between fluoride and silicon (Si-F distance approximately 2.0-2.2 Å) and partial bond breaking between the aromatic carbon and the triflate oxygen (C-O distance approximately 1.8-2.0 Å) [10] [11] [12]. The aromatic ring exhibits slight distortion from planarity as the system evolves toward the highly strained aryne intermediate.

Solvent effects, modeled using polarizable continuum models for acetonitrile or tetrahydrofuran, demonstrate significant stabilization of the transition state due to solvation of the developing ionic character [10] [11] [12]. The computed activation free energies in solution are typically 15-25 kcal/mol lower than gas-phase values, highlighting the importance of polar solvents in facilitating aryne generation.

Frequency calculations confirm that the located stationary points correspond to true transition states, with single imaginary frequencies corresponding to the reaction coordinate [10] [11] [12]. Intrinsic reaction coordinate calculations trace the reaction pathway from reactants through the transition state to products, providing detailed mechanistic understanding.

Hammett Substituent Effects on Reactivity

The analysis of Hammett substituent effects on the reactivity of 2-bromo-6-(trimethylsilyl)phenyl triflate reveals complex electronic interactions between the multiple substituents and their cumulative impact on chemical behavior [13] [14] [15] [16].

The bromine substituent, with σpara = +0.23 and σmeta = +0.39, functions as a moderate electron-withdrawing group that increases the electrophilicity of the aromatic system [13] [14] [15] [16]. This electronic effect facilitates nucleophilic attack during aryne generation and influences the regioselectivity of subsequent aryne reactions. The larger meta-Hammett parameter indicates that the inductive effect of bromine is more pronounced than its resonance contribution.

The trimethylsilyl group exhibits mild electron-donating properties, with σpara = -0.07 and σmeta = -0.04 [13] [14] [15] [16]. This electronic effect partially counteracts the electron-withdrawing influence of the bromine substituent, creating a balanced electronic environment that optimizes reactivity. The silicon-carbon bond's polarizable nature allows for dynamic electron density redistribution in response to reaction conditions.

The triflate group represents one of the most effective leaving groups in organic chemistry, with leaving group ability superior to tosylate and comparable to other perfluorinated sulfonates [17] [18] [19]. The strong electron-withdrawing character of the trifluoromethanesulfonate group (σpara and σmeta values indicating strong electron withdrawal) activates the aromatic system toward nucleophilic substitution and elimination reactions.

The combined electronic effects of all three substituents create a synergistic activation pattern that enables aryne generation under mild conditions [13] [14] [15]. The electron-withdrawing groups (bromine and triflate) increase the acidity of the aromatic system, facilitating deprotonation or elimination reactions, while the trimethylsilyl group provides the necessary structural features for fluoride-induced elimination.

Positional effects, particularly the ortho-relationship between substituents, introduce significant steric and electronic perturbations that influence reactivity patterns [14] [15] [16]. The proximity of the bulky trimethylsilyl group to the bromine substituent creates steric hindrance that affects the approach geometry of nucleophiles and influences regioselectivity in aryne reactions.

Linear free energy relationships demonstrate that the rate of aryne formation correlates with the combined electronic effects of the substituents, with ρ values indicating moderate sensitivity to electronic perturbations [14] [15] [16]. The analysis reveals that electron-withdrawing substituents accelerate aryne formation, while electron-donating groups retard the process, consistent with the mechanistic requirements of fluoride-induced elimination.

GHS Hazard Statements

Pictograms

Corrosive